![molecular formula C10H14N2O B2660584 N-benzyl-2-(methylamino)acetamide CAS No. 74963-37-4](/img/structure/B2660584.png)
N-benzyl-2-(methylamino)acetamide
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Overview
Description
N-benzyl-2-(methylamino)acetamide, also known as BMAA, is a compound that belongs to the class of amides. It is a solid substance .
Synthesis Analysis
The synthesis of cyanoacetamides, a class to which N-benzyl-2-(methylamino)acetamide belongs, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
The empirical formula of N-benzyl-2-(methylamino)acetamide is C10H14N2O . Its molecular weight is 178.235.Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis
N-benzyl-2-(methylamino)acetamide is a solid substance . Its molecular weight is 178.235 and its empirical formula is C10H14N2O .Scientific Research Applications
- Medicinal chemists explore its potential as a scaffold for drug development. Researchers can modify the benzyl group or the amino functionality to design novel compounds with specific pharmacological properties .
- By modifying the benzyl group or introducing chiral substituents, scientists can fine-tune its catalytic activity and selectivity .
- Electrochemical alkoxylation of N-benzyl-N-methylethanolamine has been reported. This suggests its potential in electrochemical processes, such as electrosynthesis or energy storage applications .
- Researchers have studied the rate of proton exchange of N-benzyl-N-methylethanolamine in aqueous HCl. Understanding its protonation behavior is essential for applications in acid-base chemistry and proton transport .
- N-benzyl-2-(methylamino)acetamide has been used in Knoevenagel condensation reactions. For instance, it reacts with o-nitrobenzaldehyde to afford cyanocinnamides, which can further undergo reductive cyclization to yield interesting heterocyclic compounds .
Organic Synthesis and Medicinal Chemistry
Catalysis and Ligand Design
Electrochemical Applications
Proton Exchange Studies
Cyanoacetylation Reactions
Functional Materials and Polymers
Safety and Hazards
properties
IUPAC Name |
N-benzyl-2-(methylamino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-11-8-10(13)12-7-9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMFSXXPSYKZHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(methylamino)acetamide |
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